Bienvenue dans la boutique en ligne BenchChem!

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid

Lipophilicity Membrane permeability Drug-likeness

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid (Benzeneacetic acid, 3-ethoxy-α-hydroxy-; CAS 187752-42-7) is a synthetic aromatic alpha-hydroxy acid belonging to the mandelic acid family, characterized by a meta-ethoxy substituent on the phenyl ring and an α-hydroxyacetic acid moiety (C₁₀H₁₂O₄; MW 196.20 g/mol). The compound features a single undefined stereogenic center at the α-carbon, making it available as a racemic mixture and positioning it as a chiral building block for enantioselective synthesis applications.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B13625279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxyphenyl)-2-hydroxyacetic acid
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(C(=O)O)O
InChIInChI=1S/C10H12O4/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)
InChIKeyBIYVWOKESMTOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxyphenyl)-2-hydroxyacetic Acid (CAS 187752-42-7): A Meta-Substituted Mandelic Acid Derivative for Chiral Synthesis and Medicinal Chemistry Procurement


2-(3-Ethoxyphenyl)-2-hydroxyacetic acid (Benzeneacetic acid, 3-ethoxy-α-hydroxy-; CAS 187752-42-7) is a synthetic aromatic alpha-hydroxy acid belonging to the mandelic acid family, characterized by a meta-ethoxy substituent on the phenyl ring and an α-hydroxyacetic acid moiety (C₁₀H₁₂O₄; MW 196.20 g/mol) [1]. The compound features a single undefined stereogenic center at the α-carbon, making it available as a racemic mixture and positioning it as a chiral building block for enantioselective synthesis applications [2]. Its predicted physicochemical profile includes a computed XLogP3 of 1.2, a predicted pKa of 3.37 ± 0.10, a predicted density of 1.260 ± 0.06 g/cm³, and a predicted boiling point of 371.3 ± 32.0 °C [1][3]. Commercially, the compound is available from multiple vendors at purities of ≥97% to ≥98%, with recommended storage at 2–8°C in sealed, dry conditions .

Why 2-(3-Ethoxyphenyl)-2-hydroxyacetic Acid Cannot Be Replaced by Generic Mandelic Acid or Its Common Analogs in Research Procurement


Mandelic acid derivatives are not interchangeable because the position and nature of the aromatic substituent fundamentally alter lipophilicity, acidity, steric environment, and hydrogen-bonding capacity—all of which critically influence reactivity in chiral synthesis, target binding in biological assays, and pharmacokinetic behavior in preclinical development [1]. Unsubstituted mandelic acid (XLogP3 = 0.6) is significantly more hydrophilic than 2-(3-ethoxyphenyl)-2-hydroxyacetic acid (XLogP3 = 1.2), while the para-ethoxy regioisomer (4-ethoxymandelic acid) presents a different steric and electronic profile around the phenyl ring [1]. The α-hydroxy group distinguishes this compound from 2-(3-ethoxyphenyl)acetic acid (CAS 72775-83-8, MW 180.20, lacking the α-OH), eliminating the chiral center and removing a key hydrogen-bond donor/acceptor site required for stereoselective transformations . These physicochemical divergences mean that substituting a generic analog without verifying the specific substituent pattern can lead to failed synthetic routes, altered biological activity, and non-reproducible results.

Quantitative Differentiation Evidence for 2-(3-Ethoxyphenyl)-2-hydroxyacetic Acid Against Its Closest Structural Analogs


Lipophilicity Differentiation: 2-Fold Higher XLogP3 Versus Unsubstituted Mandelic Acid

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid exhibits a computed XLogP3 value of 1.2, representing a 2-fold increase in predicted lipophilicity compared to unsubstituted mandelic acid (XLogP3 = 0.6) [1]. This increase, driven by the meta-ethoxy substituent, places the compound closer to the optimal lipophilicity range (LogP 1–3) associated with favorable membrane permeability and oral bioavailability in drug discovery [2]. The difference of +0.6 log units corresponds to an approximately 4-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane diffusion relative to the parent mandelic acid scaffold.

Lipophilicity Membrane permeability Drug-likeness

Acidity Modulation: pKa Shift Relative to Mandelic Acid Indicates Altered Ionization State at Physiological pH

The predicted pKa of 2-(3-ethoxyphenyl)-2-hydroxyacetic acid is 3.37 ± 0.10 [1], which is numerically lower than the experimentally measured pKa of unsubstituted mandelic acid (pKa = 3.41 at 25°C, or 3.85 by some measurements) . The meta-ethoxy group exerts a weak electron-donating resonance effect that slightly stabilizes the conjugate base, resulting in marginally stronger acidity. At physiological pH 7.4, both compounds exist predominantly in the ionized carboxylate form; however, the subtle pKa difference may influence the pH-dependent solubility profile and the extent of ion-pair interactions with positively charged residues in enzyme active sites or transporter binding pockets.

Acidity Ionization Pharmacokinetics

Meta-Ethoxy Substitution Pattern: Positional Isomerism Differentiates This Compound from 4-Ethoxymandelic Acid in Steric and Electronic Properties

The ethoxy group at the meta (3-) position of 2-(3-ethoxyphenyl)-2-hydroxyacetic acid generates a distinct steric and electronic environment compared to the para-substituted regioisomer, 4-ethoxymandelic acid (α-hydroxy-(4-ethoxyphenyl)acetic acid) . Meta substitution places the ethoxy group in a position that is not in direct resonance conjugation with the α-hydroxy acid side chain, whereas para substitution allows direct through-conjugation. This difference affects the electron density at the α-carbon, influencing both the acidity of the carboxylic acid group and the reactivity of the benzylic alcohol in esterification, oxidation, and nucleophilic substitution reactions [1]. In enzyme binding pockets, the altered projection of the ethoxy group in the meta vs. para orientation can lead to significantly different binding affinities and selectivity profiles, as documented in SAR studies of substituted mandelic acid derivatives targeting coagulation factors and other enzymes [2].

Positional isomerism Structure-activity relationship Steric effects

Chiral Center Utility: Undefined Stereocenter Enables Enantioselective Applications Not Possible with Non-Hydroxylated Analogs

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid contains one undefined atom stereocenter at the α-carbon (PubChem Undefined Atom Stereocenter Count = 1) [1], making it available as a racemic mixture amenable to chiral resolution or asymmetric transformation. In contrast, the closely related analog 2-(3-ethoxyphenyl)acetic acid (CAS 72775-83-8; C₁₀H₁₂O₃; MW 180.20) lacks the α-hydroxy group entirely and is therefore achiral . The presence of the α-hydroxy group not only creates the stereogenic center but also provides an additional hydrogen-bond donor (total HBD count = 2 vs. 1 for 2-(3-ethoxyphenyl)acetic acid) and acceptor site, increasing topological polar surface area (TPSA = 66.8 Ų vs. ~37.3 Ų for the non-hydroxylated analog) [1]. This functional group enables the compound to serve as a chiral auxiliary, a resolving agent, or a precursor to enantiopure pharmaceuticals via classical resolution, enzymatic resolution, or asymmetric catalysis.

Chiral building block Asymmetric synthesis Enantiomeric resolution

Computed Drug-Likeness and Physicochemical Profile: TPSA and LogP Position This Compound Favorably for CNS Drug Discovery Relative to More Polar Mandelic Acid Derivatives

The combination of topological polar surface area (TPSA = 66.8 Ų) and XLogP3 (1.2) for 2-(3-ethoxyphenyl)-2-hydroxyacetic acid places it within favorable ranges for both oral absorption (TPSA < 140 Ų; rotatable bonds = 4 ≤ 10) and potential CNS penetration (TPSA < 90 Ų often cited as a threshold) [1][2]. By comparison, 3-ethoxy-4-hydroxymandelic acid (CAS 39549-22-9; C₁₀H₁₂O₅; MW 212.20; TPSA ≈ 87.0 Ų; XLogP3 = 0.8) carries an additional phenolic hydroxyl that increases polarity and hydrogen-bonding capacity (HBD = 3, HBA = 5), reducing predicted membrane permeability [3]. The target compound's lower TPSA and higher LogP make it the more suitable candidate among ethoxy-substituted mandelic acid derivatives for medicinal chemistry programs where blood-brain barrier penetration or intracellular target access is required.

Drug-likeness CNS penetration Physicochemical profiling

Commercial Purity Specifications: Benchmarked ≥97–98% Purity Supports Reproducible Research Relative to Lower-Grade Mandelic Acid Derivatives

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid is commercially available from multiple independent suppliers at defined purity specifications: ≥97% (AKSci, Cat. 6786EP) , 98% (Leyan, Cat. 1414888) , and ≥98% (ChemScene, Cat. CS-0344218) . This cross-vendor consistency at the ≥97% threshold provides researchers with procurement confidence and batch-to-batch reproducibility. In contrast, several generic mandelic acid derivatives are listed at lower or unspecified purity grades (e.g., 95% for many substituted mandelic acid listings), which can introduce variable impurity profiles that confound biological assay interpretation and synthetic yield calculations.

Chemical purity Procurement specification Reproducibility

Procurement-Driven Application Scenarios for 2-(3-Ethoxyphenyl)-2-hydroxyacetic Acid Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Pharmaceutical Intermediates

The compound's single undefined stereocenter at the α-carbon (PubChem Undefined Atom Stereocenter Count = 1) and dual hydrogen-bond donor/acceptor functionality (HBD = 2, HBA = 4) make it a versatile racemic substrate for chiral resolution or asymmetric transformation [1]. Unlike the achiral analog 2-(3-ethoxyphenyl)acetic acid, this compound can undergo classical resolution with chiral amines, enzymatic kinetic resolution using lipases or esterases, or diastereomeric salt formation to yield enantiopure intermediates for active pharmaceutical ingredient (API) synthesis [2]. Its intermediate lipophilicity (XLogP3 = 1.2) facilitates extraction and purification in organic solvents during workup procedures.

SAR Probe in Medicinal Chemistry Programs Targeting CNS-Penetrant or Intracellular Targets

With an XLogP3 of 1.2 and TPSA of 66.8 Ų, this compound occupies a favorable physicochemical space for CNS drug discovery (TPSA < 90 Ų, LogP 1–4) [1][3]. It offers 2-fold higher lipophilicity than unsubstituted mandelic acid (XLogP3 = 0.6) and reduced polarity compared to 3-ethoxy-4-hydroxymandelic acid (TPSA ≈ 87.0 Ų; XLogP3 = 0.8), positioning it as a superior starting scaffold when membrane permeability is a design requirement [2]. The meta-ethoxy substituent further differentiates it from para-substituted analogs, providing a distinct vector for SAR exploration around target binding pockets.

Intermediate for Agrochemical and Fine Chemical Synthesis Requiring Defined Regiochemistry

The well-defined meta-ethoxy substitution pattern and the reactive α-hydroxy acid functionality enable this compound to serve as a regiochemically pure intermediate in the synthesis of arylacetic acid-derived agrochemicals, fragrances (e.g., ethyl vanillin precursor pathways), and specialty fine chemicals [1]. Patent literature describes the use of related 3-ethoxy-substituted mandelic acid derivatives (specifically 3-ethoxy-4-hydroxymandelic acid) as intermediates in ethyl vanillin synthesis via oxidative decarboxylation, confirming the industrial relevance of this substitution pattern [2]. The commercial availability of 2-(3-ethoxyphenyl)-2-hydroxyacetic acid at ≥97% purity supports its use in process chemistry development where impurity profiles must be tightly controlled.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's predicted pKa of 3.37 ± 0.10 and defined chromatographic properties (predicted LogP 1.2, TPSA 66.8 Ų) support its use as a retention-time marker and extraction recovery standard in reversed-phase HPLC and LC-MS method development for arylacetic acid metabolite profiling [1]. In the context of urinary metabolite analysis, structurally related 3-ethoxy-4-hydroxymandelic acid (EHMA) is a known urinary metabolite of ethyl vanillin [2]; 2-(3-ethoxyphenyl)-2-hydroxyacetic acid can serve as a closely related but chromatographically distinguishable internal standard or reference compound, facilitating more accurate quantification in metabolomics and pharmacokinetic studies.

Quote Request

Request a Quote for 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.